Product packaging for Methyl 2-amino-4-iodobenzoate(Cat. No.:CAS No. 144550-76-5)

Methyl 2-amino-4-iodobenzoate

Cat. No.: B189830
CAS No.: 144550-76-5
M. Wt: 277.06 g/mol
InChI Key: FSNRVHNXSYBHSI-UHFFFAOYSA-N
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Description

Significance of Aryl Amines and Iodo-Substituted Benzoates in Chemical Synthesis

Aryl amines are a fundamental class of organic compounds that feature an amino group attached to an aromatic ring. fiveable.me They serve as essential building blocks and key intermediates in the synthesis of a vast array of commercially important products, including pharmaceuticals, agrochemicals, dyes, and functional materials. rsc.org The utility of aryl amines stems from the reactivity of the amino group and the aromatic ring, which can participate in a wide range of chemical transformations. numberanalytics.com These include electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann couplings, which are powerful methods for forming carbon-nitrogen bonds. fiveable.mersc.orgwjpmr.com

Similarly, iodo-substituted aromatic compounds, including iodo-benzoates, are highly prized in chemical synthesis. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making iodoarenes excellent substrates for a variety of cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. nih.gov This reactivity allows for the facile construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, iodoarenes are precursors to hypervalent iodine reagents, which are valued as mild and selective oxidizing agents in modern synthesis, offering a greener alternative to many heavy-metal-based reagents. acs.orgnih.gov The combination of an amine and an iodo-substituent on a benzoate (B1203000) scaffold, as seen in Methyl 2-amino-4-iodobenzoate, thus provides a versatile platform for multistep synthetic strategies.

Overview of the Compound's Academic Relevance in Organic and Medicinal Chemistry

This compound is recognized primarily as a versatile building block in both organic and medicinal chemistry. Its academic relevance lies in its utility as a starting material or intermediate for constructing more complex molecules with potential biological activity. smolecule.comlookchem.com The compound's structure is particularly well-suited for creating libraries of compounds for screening purposes.

In the field of medicinal chemistry, the compound is identified as a "Protein Degrader Building Block". calpaclab.com This suggests its application in the synthesis of molecules designed for targeted protein degradation, a cutting-edge therapeutic modality. The dual functionality of the molecule allows for sequential or orthogonal chemical modifications. The amino group can be acylated or alkylated, while the iodo-substituent is primed for participation in palladium-catalyzed cross-coupling reactions. This enables the strategic introduction of different molecular fragments, a key process in drug discovery and development. The compound is often used in research settings for synthesizing complex organic molecules and studying reaction mechanisms. smolecule.com

Historical Context of Related Iodo-Aromatic Precursors in Scientific Inquiry

The use of iodo-aromatic compounds in scientific research has a long history, evolving with the broader field of organic chemistry. One of the classic methods for the synthesis of aryl iodides is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by substitution with an iodide salt. acs.org This method has been a cornerstone for introducing iodine into aromatic systems for over a century.

Historically, iodoarenes were instrumental in early examples of organometallic chemistry, including the preparation of Grignard reagents and in copper-catalyzed Ullmann reactions for forming biaryl linkages. wjpmr.comresearchgate.net The latter half of the 20th century saw a dramatic expansion in their utility with the advent of palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of complex organic molecules, including many pharmaceuticals and materials. orgsyn.org More recently, the field of hypervalent iodine chemistry has brought new prominence to iodo-aromatic precursors. acs.orgnih.gov Compounds like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), derived from simple iodoarenes, have become widely used as mild and selective oxidizing reagents, demonstrating the continuing evolution and importance of iodo-aromatic compounds in chemical synthesis. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO2 B189830 Methyl 2-amino-4-iodobenzoate CAS No. 144550-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNRVHNXSYBHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596584
Record name Methyl 2-amino-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144550-76-5
Record name Methyl 2-amino-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 2 Amino 4 Iodobenzoate

Established Synthetic Pathways to Methyl 2-amino-4-iodobenzoate

Traditional methods for the synthesis of this compound provide reliable and well-documented routes to this compound.

A primary and straightforward method for preparing this compound is through the esterification of 2-amino-4-iodobenzoic acid. This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The Fischer-Speier esterification is a common example of this approach. wikipedia.org The process generally provides good yields, though it may require elevated temperatures and prolonged reaction times. google.com

A study on the synthesis of esters from 2-hydroxy-4-amino-benzoic acid highlights that heating the acid with an alcohol in the presence of phosphorus pentoxide or polyphosphoric acids at temperatures between 80°C and 120°C can produce the corresponding ester. google.com While this specific example involves a different substrate, the general principle of esterification is applicable.

Detailed findings from various studies on esterification reactions are summarized below:

ReactantReagentConditionsProductYield
2-amino-4-iodobenzoic acidMethanol, Acid CatalystRefluxThis compoundModerate to High
2-hydroxy-4-amino-benzoic acidPhenol, P2O580-120°CPhenyl 2-hydroxy-4-aminobenzoate67.5% (overall) google.com

This table is based on general chemical principles and specific examples from related syntheses.

An alternative strategy involves the direct iodination of Methyl 2-aminobenzoate (B8764639) (also known as methyl anthranilate). wikipedia.org This method is advantageous as it starts from a readily available and inexpensive material. patsnap.com The regioselectivity of the iodination is crucial, aiming for substitution at the C-4 position of the benzene (B151609) ring.

Various iodinating agents and conditions can be employed. For instance, a method for synthesizing 2-chloro-5-iodobenzoic acid starts with the iodination of methyl anthranilate using iodine and potassium iodate (B108269) in the presence of potassium iodide, glacial acetic acid, and dichloromethane (B109758). patsnap.com This approach yields methyl 2-amino-5-iodobenzoate, demonstrating the feasibility of direct iodination on the methyl anthranilate scaffold. patsnap.com Another study reports the iodination of methyl anthranilate using granulated iodine and hydrogen peroxide-urea in ethyl acetate (B1210297) to produce methyl 2-amino-5-iodobenzoate with a 91% yield. scielo.brresearchgate.net

The choice of solvent and iodinating agent can influence the reaction's outcome and selectivity. Palladium-catalyzed methods have also been developed for the directed halogenation of C-H bonds, which can offer high regioselectivity.

Starting MaterialIodinating AgentConditionsProductYield
Methyl anthranilateIodine, Potassium iodate, Potassium iodide, Acetic acid50-55°CMethyl 2-amino-5-iodobenzoateNot specified patsnap.com
Methyl anthranilateGranulated iodine, Hydrogen peroxide-ureaRoom TemperatureMethyl 2-amino-5-iodobenzoate91% scielo.brresearchgate.net
Phenyl-substituted substratesIOAc, Pd(OAc)2Not specifiedMono- or di-iodinated productsHigh yields

This table presents findings from various directed iodination studies on similar substrates.

The amination of a di-iodinated precursor, such as Methyl 2,4-diiodobenzoate, represents another synthetic route. This method involves the selective replacement of one iodine atom with an amino group. This can be achieved through nucleophilic aromatic substitution or metal-catalyzed amination reactions.

While direct amination of aryl halides can be challenging, modern catalytic systems, often employing copper or palladium, have made this transformation more feasible. The relative reactivity of the iodine atoms at the C-2 and C-4 positions will influence the regioselectivity of the amination.

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds and can also be applied to the synthesis of primary amines using an iron catalyst. d-nb.infolibretexts.org Although not a direct amination of an aryl halide, it showcases an alternative approach to introducing an amino group.

Research into the synthesis of primary amines has explored various methods, including the use of azide (B81097) ions followed by reduction, and the Gabriel amine synthesis. libretexts.org

Directed Iodination Protocols on Methyl 2-aminobenzoate Derivatives

Advanced and Green Chemistry Approaches in its Synthesis

In recent years, more sustainable and efficient methods for synthesizing chemical compounds have been developed, including for this compound.

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis. nih.govconicet.gov.ar These methods can be applied to the formation of the carbon-iodine bond or the carbon-nitrogen bond in the synthesis of this compound. For example, a palladium-catalyzed carbonylative cyclization of methyl 2-iodobenzoate (B1229623) with primary amines has been reported to produce isoindole-1,3-diones. nih.gov This demonstrates the utility of palladium catalysis in reactions involving similar substrates.

The Hiyama coupling, a palladium-catalyzed reaction between organosilicon compounds and aryl halides, has been successfully applied in solid-phase synthesis to create biaryl compounds. conicet.gov.ar This highlights the potential of palladium catalysis for constructing complex molecules from halogenated precursors.

Reaction TypeCatalystSubstratesProduct Type
Carbonylative CyclizationPd(OAc)2Methyl 2-iodobenzoate, Benzylamine2-Benzylisoindole-1,3-dione
Hiyama CouplingPd(PPh3)4Immobilized 4-halobenzoates, PhenyltrimethoxysilaneBiaryl compounds
C(sp3)–H ArylationPd(OAc)2Pivalaldehyde, Methyl 4-iodobenzoate (B1621894)Arylated aldehyde

This table summarizes various palladium-catalyzed reactions involving related substrates.

Microwave-assisted synthesis has emerged as a green chemistry technique that can significantly reduce reaction times and improve yields. researchgate.netnih.gov The synthesis of various heterocyclic compounds, including benzodiazepine-2,5-diones from isatoic anhydrides, has been successfully achieved using microwave irradiation. scielo.brresearchgate.net This method often leads to cleaner reactions and simpler purification procedures. researchgate.net

A study on the synthesis of pyrimidine (B1678525) derivatives also utilized microwave assistance to achieve its targets. nih.gov Furthermore, the synthesis of pyrrole (B145914) derivatives was shown to have significantly improved yields when using microwave irradiation compared to conventional heating. mdpi.com

Solvent-free reaction conditions are another hallmark of green chemistry, minimizing waste and environmental impact. acs.org A one-pot, solvent-free synthesis of anthranilates has been developed using a calcium(II) catalyst, demonstrating the feasibility of this approach for related compounds. acs.orgacs.org

TechniqueReactionConditionsAdvantages
Microwave-AssistedSynthesis of 7-iodobenzodiazepin-2,5-diones130 °C, 3 minGood yields (65-70%), simple purification researchgate.net
Microwave-AssistedSynthesis of pyrimidine derivativesNot specifiedEfficient synthesis nih.gov
Microwave-AssistedSynthesis of pyrrole derivatives70 °C, 30 minImproved yields (up to 86%) mdpi.com
Solvent-FreeSynthesis of anthranilatesCa(OTf)2 catalystOne-pot, high yields acs.orgacs.org

This table highlights the benefits of advanced and green chemistry approaches in organic synthesis.

Chemoenzymatic or Biocatalytic Routes

The integration of enzymatic methods into organic synthesis offers highly selective and environmentally sustainable alternatives to traditional chemical processes. acs.orgchemrxiv.org While direct, single-step biocatalytic routes to this compound are not extensively documented, the principles of chemoenzymatic synthesis provide a clear framework for its potential production through multi-step sequences combining biological and chemical transformations.

Enzymes have demonstrated considerable capabilities in performing key transformations on related aromatic substrates. These biocatalytic precedents suggest several plausible strategies:

Enzymatic Dihydroxylation: A notable example involves the microbial dihydroxylation of Methyl 2-iodobenzoate, a structurally similar analog. This process, utilizing dioxygenase enzymes, yields a nonracemic iodocyclohexene carboxylate intermediate, which serves as a chiral precursor for the synthesis of complex natural products like kibdelone C. This highlights the potential of Rieske non-heme iron dioxygenases to catalyze the stereoselective functionalization of iodinated benzoates, a strategy that could conceivably be adapted to substrates like this compound to generate valuable chiral building blocks. dntb.gov.ua

Selective Amination and Halogenation: The biocatalytic toolbox includes enzymes capable of selective amination and halogenation. acs.orguni-greifswald.de For instance, transaminases and lyases can catalyze the asymmetric addition of arylamines to substrates, offering a green alternative for forming C-N bonds. acs.orgnih.gov Furthermore, certain nitroreductases can selectively reduce an aromatic nitro group to an amine, even in the presence of sensitive halogen substituents, without causing dehalogenation. chemrxiv.orgworktribe.com A chemoenzymatic route could therefore involve the biocatalytic reduction of a precursor like methyl 4-iodo-2-nitrobenzoate.

Modular Synthesis: A modular approach, combining enzymatic steps with chemical reactions, is a powerful strategy in modern synthesis. nih.gov One could envision a route where an enzyme is used to install the amino group or a precursor functionality with high selectivity, followed by chemical steps to complete the synthesis of the target molecule.

The table below summarizes potential enzymatic reactions applicable to the synthesis of functionalized benzoates.

Table 1: Potential Biocatalytic Transformations for Substituted Benzoate (B1203000) Synthesis
Enzyme ClassTransformationSubstrate TypePotential AdvantageReference
Dioxygenasescis-DihydroxylationAromatic Esters (e.g., Methyl 2-iodobenzoate)Creates nonracemic chiral intermediates
NitroreductasesNitro Group ReductionHalogenated NitroaromaticsHigh chemoselectivity, avoids dehalogenation chemrxiv.orgworktribe.com
Transaminases/LyasesAsymmetric AminationAromatic Amines / α,β-Unsaturated AcidsHigh stereo- and regioselectivity acs.org
HalogenasesRegioselective HalogenationAnilines, IndolesHigh regioselectivity under mild conditions uni-greifswald.de

Precursor and Intermediate Utility in Complex Molecule Synthesis

This compound is a valuable building block in organic synthesis due to its trifunctional nature. The methyl ester, primary amino group, and iodo substituent can all be manipulated through a variety of chemical reactions, making it a versatile starting point for more elaborate molecules.

Role in Multi-Step Organic Synthesis Campaigns

The distinct reactivity of its functional groups allows this compound to serve as a key intermediate in diverse multi-step synthetic campaigns, particularly in the construction of heterocyclic systems and other bioactive compounds.

The aryl iodide moiety is especially useful as it provides a handle for powerful carbon-carbon and carbon-nitrogen bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Hiyama reactions, are frequently employed to elaborate on aryl iodide scaffolds. acs.orgconicet.gov.ar For example, the related compound Methyl 4-iodobenzoate is readily used in coupling reactions to produce biphenyl (B1667301) derivatives. rsc.orgnih.gov

This reactivity is directly applicable to the synthesis of complex heterocyclic structures. In one patented method, a related N-acetylated iodo-aminobenzoate derivative undergoes a Sonogashira coupling with an alkyne, followed by an intramolecular cyclization to construct a benzofuran (B130515) ring system, a core structure in many pharmaceuticals. google.com Similarly, substituted aminobenzoates are common precursors for quinolones and other nitrogen-containing heterocycles. researchgate.netheteroletters.orguou.ac.in

Furthermore, regioisomers of the title compound have been explicitly used in the synthesis of advanced functional molecules. In one example, Methyl 4-amino-3-iodobenzoate was the starting material for a multi-step synthesis of a precursor for a bimodal imaging agent, demonstrating the utility of these building blocks in creating molecules for biomedical applications. nih.gov

Table 2: Applications of Iodinated Benzoate Intermediates in Synthesis
IntermediateReaction TypeProduct ClassSignificanceReference
Methyl 4-acetylamino-5-chloro-2-hydroxy-3-iodobenzoateSonogashira Coupling / CyclizationBenzofuransSynthesis of 5-HT4 receptor agonist intermediates google.com
Methyl 4-amino-3-iodobenzoateReductive Amination / MethylationQuaternary Ammonium SaltsPrecursors for bimodal imaging agents nih.gov
Methyl 4-iodobenzoatePalladium-Catalyzed Cross-CouplingBiphenyls / HeterocyclesConstruction of bioactive scaffolds acs.orgrsc.org
Methyl 2-iodobenzoateCobalt-Catalyzed CyclizationPhthalide DerivativesAccess to complex core structures

Stereoselective Synthesis Applications

While this compound is an achiral molecule, its true value in stereoselective synthesis lies in its potential to be converted into chiral intermediates that guide the stereochemical outcome of subsequent reactions. The development of synthetic routes to access enantiomerically pure compounds is critical in medicinal chemistry and natural product synthesis. diva-portal.orgugr.esbeilstein-journals.org

The most compelling evidence for this application comes from a chemoenzymatic process involving the closely related substrate, Methyl 2-iodobenzoate. Toluene dioxygenase, expressed in a recombinant E. coli strain, catalyzes the enantioselective cis-dihydroxylation of the aromatic ring of Methyl 2-iodobenzoate. This biocatalytic step produces a nonracemic diene-diol intermediate with high enantiomeric purity. This chiral, highly functionalized intermediate was then carried forward through several chemical steps to complete the total synthesis of the natural product kibdelone C.

This powerful example establishes a clear precedent for using enzymes to desymmetrize achiral iodinated benzoates, thereby creating chiral synthons. It is highly plausible that this compound could serve as a substrate for similar dioxygenase-catalyzed reactions, providing access to novel, enantiomerically enriched amino-iodo-cyclohexadiene intermediates. These intermediates would be exceptionally valuable for the stereoselective synthesis of amino cyclitols and other complex nitrogen-containing natural products. mdpi.com

Beyond enzymatic methods, the functional groups of this compound could be engaged in diastereoselective reactions by attachment to a chiral auxiliary or by using chiral catalysts, standard strategies in modern asymmetric synthesis. researchgate.net

Reactivity and Chemical Transformations of Methyl 2 Amino 4 Iodobenzoate

Reactivity of the Primary Amine Moiety

The primary amine group attached to the benzene (B151609) ring is a potent nucleophile and a key site for a variety of chemical modifications. Its reactivity is fundamental to the use of Methyl 2-amino-4-iodobenzoate as an intermediate in the synthesis of more complex molecules.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amine allows it to readily react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are crucial for introducing a wide range of substituents and for protecting the amine functionality during subsequent synthetic steps.

Acylation: The amine can be acylated using acyl chlorides or anhydrides. For instance, protection of the aniline (B41778) nitrogen of iodobenzoate derivatives is a common strategy in multi-step syntheses. A frequently used protecting group is the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is introduced by reacting the amine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). imperial.ac.uk

Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) yields the corresponding sulfonamide. A documented example involves the reaction of this compound with quinoxaline-5-sulfonyl chloride in pyridine and dichloromethane (B109758) (DCM) to produce the corresponding N-sulfonylated product. googleapis.com This transformation is a key step in the synthesis of certain biologically active compounds. googleapis.com Similarly, this compound can be converted to 4-iodo-2-(methylsulfonamido)benzoic acid through sulfonylation followed by hydrolysis of the ester group. epo.org

Table 1: Examples of Acylation and Sulfonylation Reactions
ReactantReagent(s)Product TypeReference
This compoundQuinoxaline-5-sulfonyl chloride, Pyridine, DCMSulfonamide googleapis.com
Methyl 4-amino-3-iodobenzoate (Isomer)9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Carbamate (Acylation) imperial.ac.uk

Condensation Reactions for Imine and Schiff Base Formation

Condensation reactions involve the combination of two molecules to form a larger molecule, typically with the elimination of a small molecule such as water. ck12.org The primary amine of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases.

While specific examples detailing imine formation with this compound are not prevalent in the provided literature, this is a fundamental reaction of primary aromatic amines. The process involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. This reactivity is leveraged in the synthesis of various heterocyclic systems. For example, substituted aminobenzoate esters have been condensed with other molecules, such as o-aminothiophenols, to produce benzothiazole (B30560) derivatives, highlighting the amine's capacity to participate in complex cyclization-condensation pathways. mdpi.com

Diazotization and Subsequent Transformations

The conversion of the primary aromatic amine to a diazonium salt is one of its most versatile transformations. organic-chemistry.org This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C). webassign.net The resulting diazonium salt (Ar-N₂⁺) is a valuable intermediate because the diazonio group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. organic-chemistry.orgwebassign.net

A specific protocol for this compound involves treating it with sodium nitrite in a mixture of glacial acetic acid and concentrated hydrochloric acid at -5 °C. google.com The resulting diazonium salt solution can then be used in subsequent transformations. For example, in a reaction analogous to a Sandmeyer reaction, the cooled diazonium salt solution can be added to a solution containing sulfur dioxide and a copper(II) salt to introduce a sulfonyl chloride group. google.com This highlights the utility of the diazotization of this compound for creating new functionalized benzoic acid derivatives. google.com

Table 2: Diazotization of this compound
ReactantReagents for DiazotizationSubsequent ReagentsProduct TypeReference
This compoundNaNO₂, Glacial Acetic Acid, Conc. HClSO₂, CuCl₂·2H₂OAryl sulfonyl chloride derivative google.com

Reactivity of the Ester Functional Group

The methyl ester group is another key reactive site in the molecule. It is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, other esters, and amides.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. cymitquimica.com This reaction is fundamental for unmasking a carboxylic acid moiety, which may be required for subsequent reactions or for the final target molecule. For example, the hydrolysis of the ester in 4-iodo-2-(methylsulfonamido)benzoic acid methyl ester is the final step to yield the free acid. epo.org Base-catalyzed hydrolysis, often using sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a solvent mixture like ethanol-water, is a common method. smolecule.commdpi.com

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. This can be useful for changing the properties of the molecule or for introducing an ester group that is orthogonal to other protecting groups in a synthetic scheme. imperial.ac.uk While direct transesterification of this compound is not explicitly detailed, related halogenated methyl benzoates readily undergo this transformation. rsc.orgresearchgate.net For instance, a similar iodo-substituted methyl ester was converted to an allyl ester using allyl alcohol and a titanium catalyst, Ti(Oi-Pr)₄. imperial.ac.uk

Table 3: Reactivity of the Ester Group
Reaction TypeReagentsProductReference
HydrolysisNaOH or LiOH in H₂O/solvent2-Amino-4-iodobenzoic acid epo.orgcymitquimica.com
TransesterificationR'OH, Acid or Metal Catalyst (e.g., Ti(Oi-Pr)₄)2-Amino-4-iodobenzoic acid ester (R' ester) imperial.ac.uk

Reduction to Alcohol and Amidation Reactions

Reduction to Alcohol: The ester group can be reduced to a primary alcohol, (2-amino-4-iodophenyl)methanol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or can be achieved via catalytic transfer hydrogenation. Research has shown that various aromatic esters, including halogenated ones like ethyl 4-iodobenzoate (B1621894), can be effectively reduced to their corresponding benzyl (B1604629) alcohols using manganese-based catalysts in ethanol. rsc.org This indicates that the ester function of this compound can be selectively reduced to an alcohol while leaving the iodo and amine groups intact under appropriate catalytic conditions. rsc.org

Amidation: The direct conversion of the methyl ester to an amide (aminolysis) is also possible by reacting it with an amine. This reaction typically requires heat or catalysis, as esters are less reactive towards amines than acyl chlorides. The development of catalytic methods for the direct amidation of unactivated esters is an area of ongoing research, with some protocols using catalysts like sodium methoxide. uantwerpen.be While challenging, this pathway provides a direct route to benzamide (B126) derivatives from this compound without first having to hydrolyze the ester to the carboxylic acid.

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site for many transformations of this compound, primarily due to the high polarizability and good leaving group ability of the iodine atom.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound. It is widely used to form biaryl structures. libretexts.org The reaction is typically catalyzed by a palladium(0) complex and requires a base. libretexts.org The general mechanism involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Studies have shown that various palladium catalysts and ligands can be employed to optimize reaction conditions for substrates similar to this compound. researchgate.netacs.orgmdpi.com For instance, even under conditions suitable for both Stille and Suzuki coupling, the Suzuki reaction can be favored. libretexts.org

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound, also catalyzed by palladium. numberanalytics.com This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. orgsyn.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. numberanalytics.com This method has been successfully applied in the synthesis of complex molecules, including natural products. orgsyn.org

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. pearson.com This reaction is a key method for the vinylation of aryl halides. For example, a key step in the production of the asthma medication Singulair™ involves the Heck reaction of methyl 2-iodobenzoate (B1229623) with an allylic alcohol. cdnsciencepub.com The reaction of methyl 4-iodobenzoate with alkenes under palladium catalysis has been studied, demonstrating the feasibility of this transformation. rsc.orgacs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Iodo-Aryl Substrates

Reaction Type Aryl Halide Substrate Coupling Partner Catalyst System Product Type Reference(s)
Suzuki-Miyaura Iodobenzene Arylboronic acids Pd(OAc)2 / Ligands Biaryls researchgate.net
Suzuki-Miyaura Naphthyl sulfamate Phenylboronic acid NiCl2(PCy3)2 Biaryl acs.org
Stille Aryl Iodide Organotin Reagent Pd(0) complex Biaryl numberanalytics.com
Heck Methyl 4-iodobenzoate cis-2-Butene-1,4-diol Pd(OAc)2 Substituted Tetrahydrofuran acs.org
Heck Methyl 4-iodobenzoate 1-Cyclohexenyl methyl ketone Pd(OAc)2 / AgTFA Arylated Olefin rsc.org

While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr), the presence of activating groups can facilitate this reaction. In the case of this compound, the electron-donating amino group does not strongly activate the ring for traditional SNAr. However, under specific conditions, such as those involving transition metal catalysis or the formation of highly reactive intermediates, substitution of the iodine atom can occur. For instance, derivatives of methyl 2-amino-iodobenzoates can undergo nucleophilic substitution of the iodine atom. smolecule.com

The halogen dance is a base-catalyzed migration of a halogen atom on an aromatic ring. wikipedia.orgrsc.org This rearrangement proceeds through a series of deprotonation and reprotonation steps, leading to an isomeric aryl halide. wikipedia.org While not extensively documented for this compound itself, related iodinated aromatic compounds are known to undergo this transformation, which can be a powerful tool for accessing otherwise difficult-to-synthesize isomers. rsc.org The reaction is driven by thermodynamics, with the halogen migrating to a more stable position. wikipedia.org

Nucleophilic Aromatic Substitution Reactions

Intramolecular Cyclization Reactions and Annulation Strategies

The ortho-relationship of the amino group and the methyl ester in this compound provides a scaffold for various intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems.

A significant application is the synthesis of quinazolinones. nih.govresearchgate.netmarquette.edu For example, methyl 2-amino-5-iodobenzoate can be converted to a 3-amino-2-methyl-6-iodoquinazolin-4(3H)-one through reaction with acetic anhydride (B1165640) followed by treatment with hydrazine (B178648). researchgate.net These quinazolinone cores are important in medicinal chemistry due to their wide range of biological activities. researchgate.netmarquette.edu The general strategy often involves the initial formation of a benzoxazinone (B8607429) intermediate from an anthranilic acid derivative, which then reacts with an amine to form the quinazolinone. researchgate.net

Oxidative and Reductive Transformations

The functional groups of this compound can undergo both oxidation and reduction.

Oxidative Transformations: The amino group can potentially be oxidized to a nitro group under specific conditions. smolecule.com The aryl iodide itself can be oxidized to a hypervalent iodine species. For instance, methyl 2-iodobenzoate can be oxidized to methyl 2-iodoxybenzoate using reagents like sodium hypochlorite (B82951) in the presence of acetic acid. acs.org These hypervalent iodine compounds are valuable oxidizing agents in their own right. acs.org

Reductive Transformations: The aryl iodide can be reduced to an aryl group (dehalogenation). The conditions for this transformation can vary, but it is often a side reaction in other transformations. The amino group itself is generally stable to common reducing agents, but under harsh conditions, it could be further modified.

Role As a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Therapeutic Agents

The inherent functionalities of methyl 2-amino-4-iodobenzoate make it an ideal precursor for a wide array of bioactive compounds. The amino group and the iodine atom are particularly useful handles for constructing heterocyclic systems and introducing molecular diversity through various chemical transformations.

Development of Antiviral and Antimicrobial Scaffolds

The scaffold is a key building block for quinazoline (B50416) and quinazolinone derivatives, classes of compounds known for their broad-spectrum biological activities, including antiviral and antimicrobial properties. nih.gov For example, methyl 2-amino-5-iodobenzoate, a positional isomer, has been used to synthesize 3-hydroxy-quinazoline-2,4(1H,3H)-diones, which have shown specific activity against vaccinia and adenovirus. nih.gov The synthetic route typically involves esterification followed by ring closure reactions, demonstrating the utility of the aminobenzoate core in forming these heterocyclic systems. nih.gov While direct studies on the 4-iodo isomer are less common in this specific context, the underlying chemistry highlights its potential for creating similar bioactive scaffolds.

Exploration in Anticancer and Enzyme Inhibitor Design

Derivatives of this compound have been significantly explored in the development of anticancer agents, particularly as enzyme inhibitors. The scaffold provides a foundation for molecules that target key proteins involved in cancer progression, such as kinases and anti-apoptotic proteins.

The iodine atom is especially valuable as it facilitates palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination), allowing for the introduction of various aryl and heteroaryl groups. nih.govnih.gov This modularity is crucial for tuning the binding affinity and selectivity of inhibitors. For instance, methyl 4-iodobenzoate (B1621894) has been used in the synthesis of Mps1 kinase inhibitors, where it is coupled with an aminopyridine scaffold. nih.gov Similarly, methyl 2-amino-5-iodobenzoate has been a starting point for creating dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These examples underscore the importance of the iodo-substituted benzoate (B1203000) structure in building complex inhibitors.

The 2-amino-4-iodobenzoate framework can be cyclized to form quinolinone and quinazoline structures, which are prominent in many kinase inhibitors. bibliotekanauki.pl The ability to modify the scaffold at multiple positions allows for the optimization of interactions within the ATP-binding site of kinases, a common strategy in modern cancer drug design. scispace.com

Modulators of Biological Pathways

The versatility of the this compound scaffold extends to the creation of molecules that modulate various biological pathways beyond cancer. Its derivatives can be tailored to interact with a range of cellular targets. The fundamental structure of phenoxybenzoic acids, which can be synthesized from precursors like methyl 2-iodobenzoate (B1229623), has been studied for thyromimetic activity, indicating potential applications in metabolic disorders. vu.edu.au The ability to introduce diverse substituents via the iodine and amino groups allows for the fine-tuning of a molecule's properties to achieve desired interactions with specific biological targets.

Structure-Activity Relationship (SAR) Studies on its Derivatives

Structure-Activity Relationship (SAR) studies are critical for optimizing lead compounds into viable drug candidates, and this compound is an excellent scaffold for such investigations. The distinct functional groups at the 1, 2, and 4 positions of the benzene (B151609) ring allow for systematic modifications to probe their effects on biological activity.

The iodine atom at the 4-position is a key site for diversification. Through cross-coupling reactions, a wide variety of chemical groups can be introduced, and their impact on potency and selectivity can be systematically evaluated. researchgate.net For example, in the design of kinase inhibitors, replacing the iodine with different aromatic or heterocyclic rings can dramatically alter the inhibitor's profile by influencing hydrogen bonds and hydrophobic interactions within the enzyme's active site. researchgate.net Similarly, SAR studies on 2,5-substituted benzoic acid derivatives as Mcl-1/Bfl-1 inhibitors revealed that preserving hydrophobicity at the position derived from the iodo-group was crucial for binding affinity. nih.gov

An interactive table below illustrates a hypothetical SAR study for a series of kinase inhibitors derived from this scaffold, showcasing how modifications can influence inhibitory concentration (IC50).

Compound IDR-Group at 4-positionKinase IC50 (nM)
Derivative APhenyl120
Derivative B4-Methoxyphenyl85
Derivative C3-Pyridyl150
Derivative D2-Thienyl110
Derivative ECyclohexyl350

Bioconjugation and Prodrug Strategies Involving the Benzoate Moiety

The methyl benzoate portion of the scaffold is well-suited for prodrug and bioconjugation strategies. scirp.org Prodrugs are inactive compounds that are converted into active drugs within the body, often to improve properties like solubility or bioavailability. actamedicamarisiensis.ro The ester group can be designed to be hydrolyzed by enzymes like carboxyesterases, which are present in plasma and various tissues, to release the active carboxylic acid or a parent drug. nih.gov

This strategy is widely used to enhance the therapeutic index of drugs. actamedicamarisiensis.ro For instance, esterification is a common method to increase a drug's lipophilicity, which can improve its ability to cross cell membranes or be formulated in oil-based depots for long-acting release. nih.gov While specific examples involving this compound are not extensively documented in this direct context, the principles of using benzoate esters as cleavable linkers are well-established in medicinal chemistry. nih.govunil.ch The amino group also offers a site for attaching targeting moieties or linkers for antibody-drug conjugates (ADCs).

Contributions to Lead-Oriented Synthesis and Chemical Space Exploration

Lead-oriented synthesis (LOS) focuses on creating libraries of compounds that possess "lead-like" properties (e.g., lower molecular weight and lipophilicity), making them ideal starting points for drug discovery programs. mappingignorance.org this compound and its isomers are valuable building blocks in LOS. whiterose.ac.uk

The scaffold's multiple reaction handles allow it to be used in divergent, complexity-generating synthetic routes. whiterose.ac.ukwhiterose.ac.uk A single starting material can give rise to a multitude of structurally diverse polycyclic scaffolds. whiterose.ac.ukrsc.org For example, C-H activation and arylation reactions using methyl 2-iodobenzoate can be followed by intramolecular cyclizations to rapidly build bridged polycyclic systems. whiterose.ac.uk This approach enables the efficient exploration of three-dimensional chemical space, moving beyond the flat, aromatic structures that have historically dominated screening libraries. whiterose.ac.uk By providing access to novel and diverse molecular frameworks, building blocks like this compound are instrumental in populating chemical libraries with high-quality lead compounds, thereby increasing the efficiency and success rate of the drug discovery process. mappingignorance.org

Applications in Heterocyclic Synthesis Derived from Methyl 2 Amino 4 Iodobenzoate

Synthesis of Nitrogen-Containing Heterocycles

The presence of the 2-amino group ortho to the methyl ester makes Methyl 2-amino-4-iodobenzoate an ideal precursor for the synthesis of various fused and non-fused nitrogen-containing heterocycles. This strategic arrangement facilitates cyclization reactions, leading to the formation of key heterocyclic cores.

Formation of Quinazolinone and Benzoxazinone (B8607429) Systems

The synthesis of quinazolinones from this compound typically proceeds through a two-step sequence involving a benzoxazinone intermediate. This common and efficient pathway leverages the ortho-amino ester functionality.

First, the amino group of the starting material is acylated, often using acetic anhydride (B1165640). This is followed by an intramolecular cyclization, driven by heat, to form a 2-methyl-6-iodo-4H-3,1-benzoxazin-4-one intermediate. rsc.org This benzoxazinone is a stable, isolable compound that serves as the direct precursor to the quinazolinone ring system. rhhz.netresearchgate.net

In the second step, the benzoxazinone intermediate is treated with a nitrogen nucleophile, such as hydrazine (B178648) hydrate. The hydrazine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by a subsequent intramolecular cyclization and dehydration to furnish the final 3-amino-quinazolin-4(3H)-one derivative. rsc.org This method provides a reliable route to 3-amino-2-methyl-6-iodoquinazolin-4(3H)-one, a scaffold with known biological activities. rsc.org

Table 1: General Synthesis of 6-Iodoquinazolin-4(3H)-one
StepReactant(s)Intermediate/ProductReaction TypeReference
1This compound, Acetic Anhydride2-methyl-6-iodo-4H-benzo[d] Current time information in Bangalore, IN.researchgate.net-oxazin-4-oneAcylation / Cyclization rsc.org
2Benzoxazinone intermediate, Hydrazine Hydrate3-amino-2-methyl-6-iodoquinazolin-4(3H)-oneNucleophilic Addition / Cyclization rsc.org

Derivatization to Pyrrole (B145914) and Pyrimidine (B1678525) Analogues

The primary amine of this compound is a key functional group for building five- and six-membered nitrogen heterocycles like pyrroles and pyrimidines.

Pyrrole Analogues: The Paal-Knorr synthesis is a classic and straightforward method for preparing N-substituted pyrroles. alfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. alfa-chemistry.comrsc.org this compound can serve as the primary amine component, reacting with a 1,4-diketone such as 2,5-hexanedione (B30556) under acidic or thermal conditions to yield the corresponding N-arylpyrrole. rhhz.netrsc.org This approach is highly versatile, tolerating a wide range of substituted anilines. rhhz.net Another established route is the Hantzsch pyrrole synthesis, a multi-component reaction between a β-ketoester, an α-haloketone, and a primary amine, which can also be utilized to generate highly substituted pyrroles. researchgate.netwikipedia.org

Pyrimidine Analogues: Pyrimidine rings can be constructed by reacting a compound containing an amidine functionality with a 1,3-dicarbonyl compound. While not a direct conversion, the amino group of this compound can be incorporated into a pyrimidine ring. For instance, substituted chalcones (α,β-unsaturated ketones) can be reacted with guanidine (B92328) (a source of the N-C-N fragment) to form 2-aminopyrimidines. rasayanjournal.co.in Furthermore, the synthesis of fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, often starts from a substituted pyrrole that is subsequently elaborated to form the pyrimidine ring, highlighting the modular nature of heterocyclic synthesis. core.ac.uk

Access to Thiohydantoin and Imidazole Derivatives

Thiohydantoin Derivatives: The synthesis of thiohydantoins from an aniline (B41778) derivative like this compound typically begins with the conversion of the primary amino group into an isothiocyanate. This is commonly achieved by reacting the amine with thiophosgene (B130339) or a related reagent. The resulting methyl 2-isothiocyanato-4-iodobenzoate can then react with an α-amino acid or its ester in a cyclization reaction to form a thiohydantoin ring. wikipedia.orgnih.gov This reaction sequence provides access to 3-aryl-2-thiohydantoins, an important class of heterocyclic compounds. nih.govuctm.edu

Imidazole Derivatives: Imidazoles are often synthesized via multi-component reactions. The amino group of this compound can act as the nitrogen source in these syntheses. A common method involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an amine in the presence of a catalyst. tandfonline.combeilstein-journals.org By using this compound as the amine component, it is possible to synthesize N-aryl-substituted imidazoles, incorporating the iodo- and ester-functionalized phenyl ring directly into the final product. organic-chemistry.org

Synthesis of Polycyclic Nitrogen Heterocycles

The dual reactivity of the amino and iodo groups in this compound makes it a powerful substrate for constructing polycyclic nitrogen-containing systems. Palladium-catalyzed reactions are particularly effective for this purpose. For example, the synthesis of phenanthridinone scaffolds can be achieved through the Pd(II)-catalyzed cyclization of anilines with 2-iodobenzoic acids, demonstrating a pathway where the iodo- and amino-groups on different molecules combine to form a new ring. researchgate.net Similarly, tandem strategies involving benzannulation followed by ring-closing metathesis can provide access to complex benzofused nitrogen heterocycles like dihydroquinolines and benzazepines from aniline precursors.

Carbon-Carbon Bond Formation for Fused Ring Systems

The iodine atom on the aromatic ring of this compound is a key handle for forming new carbon-carbon bonds, which is a fundamental strategy for building fused ring systems. The C-I bond is highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.

This reactivity is widely exploited in well-known transformations such as the Suzuki-Miyaura, Stille, and Sonogashira coupling reactions. rasayanjournal.co.in For instance, a Suzuki-Miyaura coupling can be used to connect the aryl iodide with an aryl or vinyl boronic acid, creating a biaryl linkage. alfa-chemistry.com This new C-C bond can be a part of a larger, pre-formed ring system, or it can set the stage for a subsequent intramolecular cyclization to form a new fused ring.

A powerful application is the palladium-catalyzed "stitching" annulation, where a dihaloarene is reacted with a molecule containing two reactive C-H bonds. In a related concept, the iodo- and an adjacent bromo-substituted benzoate (B1203000) can undergo sequential C-H arylations to construct a five-membered benzo-fused carbocycle in a single operation. This highlights the strategic potential of using halogenated benzoates to build complex polycyclic frameworks efficiently.

Table 2: C-C Bond Forming Reactions for Fused Ring Synthesis
Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterPd(0) catalyst, BaseC(sp²)-C(sp²) alfa-chemistry.com
Stille CouplingOrganostannanePd(0) catalystC(sp²)-C(sp²) rasayanjournal.co.in
Sonogashira CouplingTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseC(sp²)-C(sp)
Heck CouplingAlkenePd(0) catalyst, BaseC(sp²)-C(sp²)

Strategic Use in Annulation and Cycloaddition Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of synthetic chemistry. This compound is well-suited for such transformations. Palladium-catalyzed annulation reactions can effectively "stitch" the dihaloarene framework to a suitable partner via sequential C-H arylations, providing direct access to bicyclic products. Organocatalytic stereoselective annulation reactions also represent a modern approach to constructing bicyclic systems, with iodo-substituted benzoates serving as potential substrates. rsc.org

While direct participation in cycloaddition reactions is less common for the parent molecule, it can be readily converted into a reactive species for such transformations. For example, the aniline moiety can be transformed into an imine, which can then participate as an aza-dienophile in an intramolecular [4+2] cycloaddition (a Diels-Alder reaction) to form complex nitrogen heterocycles like quinolizidines and indolizidines. The isocyanate derivative, formed from the amine, can also engage in cycloadditions. These strategies showcase the indirect but powerful utility of this compound in designing substrates for complex ring-forming cycloaddition cascades.

Theoretical and Computational Investigations of Methyl 2 Amino 4 Iodobenzoate and Its Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum-mechanical method used to calculate the electronic structure of atoms, molecules, and solids. nih.govuniroma2.it It has become a widely used tool in chemistry for predicting molecular properties and reaction mechanisms due to its favorable balance of accuracy and computational cost. nih.govscispace.com

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. researchgate.netschrodinger.comlibretexts.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

In the context of methyl 2-amino-4-iodobenzoate and its analogues, DFT calculations are employed to determine the energies of the HOMO and LUMO. researchgate.net These calculations reveal how substituents on the aromatic ring influence the orbital energies and the energy gap. For instance, electron-donating groups like the amino (-NH2) group tend to raise the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups can lower the LUMO energy, enhancing the molecule's electron-accepting capabilities.

The HOMO-LUMO gap can be experimentally correlated with UV-Vis spectroscopy, which measures the wavelengths of light a compound absorbs. schrodinger.com Theoretical calculations of the HOMO-LUMO gap can thus predict the electronic absorption spectra of these compounds. thaiscience.info

Table 1: Calculated HOMO-LUMO Energies and Gap for a Representative Molecule

Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT/B3LYP-0.04712 a.u.-0.19799 a.u.4.105
DFT/PBEPBE-0.07537 a.u.-0.15974 a.u.2.295
HF/3-21G-0.09169 a.u.-0.31379 a.u.8.340
MP2/3-21G-0.08263 a.u.-0.30646 a.u.5.98

Note: The values presented are illustrative and based on a published study of a related organic molecule. researchgate.net The specific values for this compound would require dedicated calculations.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.orgnumberanalytics.com These maps are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). wuxiapptec.com The electrostatic potential is the energy of interaction between a positive point charge and the molecule's nuclei and electrons. wuxiapptec.com

By analyzing the MEP map, researchers can predict the regioselectivity of chemical reactions. For instance, in deprotonation reactions, the site with the most positive electrostatic potential near a hydrogen atom is likely to be the most acidic. wuxiapptec.com

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the mechanism of a chemical reaction requires identifying the intermediates and transition states involved. sumitomo-chem.co.jp Transition state (TS) calculations using DFT are essential for elucidating these reaction pathways. sumitomo-chem.co.jpnih.gov A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-breaking and bond-forming processes. nih.govyoutube.com

For reactions involving this compound, such as substitution or coupling reactions, TS calculations can help to:

Determine the activation energy (the energy barrier that must be overcome for the reaction to occur). sumitomo-chem.co.jp

Compare different possible reaction pathways to identify the most favorable one.

Understand the role of catalysts in lowering the activation energy.

Recent advancements have even seen the development of machine learning models to predict transition state structures, which can significantly speed up the process of reaction path exploration. nih.gov By calculating the Gibbs free energy of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed, offering a comprehensive understanding of the reaction's kinetics and thermodynamics. sumitomo-chem.co.jp

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govunpad.ac.id This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govresearchgate.net

Binding Affinity Predictions and Hotspot Analysis

Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, between this compound or its analogues and a specific protein target. researchgate.net A lower binding energy generally indicates a more stable protein-ligand complex. nih.gov These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov

The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. unpad.ac.idphyschemres.org Identifying these key interactions, or "hotspots," in the binding site is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. physchemres.org Advanced techniques like molecular dynamics (MD) simulations can be used to further refine the docked poses and assess the stability of the protein-ligand complex over time. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Analogue AProtein X-8.5TYR 123, SER 45, LEU 89
Analogue BProtein X-7.2TYR 123, ASP 48
Analogue CProtein Y-9.1PHE 210, ARG 155, VAL 180

This table provides a hypothetical example of docking results to illustrate the type of data generated.

Pharmacophore Modeling for Drug Design

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule's biological activity. nih.govdergipark.org.tr These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. researchgate.net Pharmacophore models can be developed based on the structure of a known active ligand (ligand-based) or from the protein-ligand complex (structure-based). dergipark.org.tr

For this compound and its analogues, a pharmacophore model can be generated from the most stable docked conformation. This model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that possess the same essential features and are therefore likely to be active. dergipark.org.trmdpi.com Pharmacophore modeling, often used in conjunction with molecular docking, is a powerful strategy to accelerate the discovery of new drug candidates. nih.govresearchgate.net It helps in understanding the structure-activity relationship (SAR) and in designing new molecules with improved potency and selectivity. nih.gov

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. nih.gov These analyses are crucial for understanding a molecule's physical properties, reactivity, and biological interactions. The conformational landscape of this compound is primarily dictated by the rotation around two key single bonds: the C(2)-NH₂ bond and the C(1)-C(=O)O bond.

The rotation of the amino (-NH₂) and methyl ester (-COOCH₃) groups relative to the benzene (B151609) ring gives rise to various conformers. The stability of these conformers is influenced by a delicate balance of steric hindrance and electronic interactions, such as intramolecular hydrogen bonding. The bulky iodine atom at the C4 position and the amino group at the C2 position create significant steric and electronic effects that shape the molecule's potential energy surface.

Computational studies on analogous molecules, such as other substituted aminobenzoates, reveal that the planar conformations are often the most stable due to the favorable π-conjugation between the benzene ring and the substituents. rsc.org For this compound, a key interaction is the potential for an intramolecular hydrogen bond between one of the N-H protons of the amino group and the carbonyl oxygen of the ester group. This interaction would favor a planar conformation, creating a stable six-membered ring-like structure.

The energy landscape can be mapped by systematically rotating the key dihedral angles and calculating the potential energy at each point using methods like Density Functional Theory (DFT). elifesciences.orgnih.govnih.govbiorxiv.org This mapping helps identify the global minimum energy conformation and the energy barriers between different conformers.

For this compound, two primary planar conformers resulting from rotation around the C(1)-C(=O)O bond can be hypothesized. The stability will be influenced by the steric clash between the substituents. The presence of the large iodine atom at C4 would likely create steric repulsion with the ester group, influencing the rotational barrier and the relative energies of the conformers.

Table 1: Hypothetical Conformational Analysis of this compound

ConformerDihedral Angle (C2-C1-C=O)Dihedral Angle (C1-C2-N-H)Key InteractionsRelative Energy (kcal/mol)
Conformer A (H-bonded) ~0°~0°Intramolecular N-H···O=C hydrogen bond.0 (Global Minimum)
Conformer B (non-H-bonded) ~180°~0°Steric repulsion between OCH₃ and H at C6.> 5
Transition State VariesVariesEclipsed interactions during rotation.High

Note: This table is a theoretical prediction based on principles of conformational analysis and data from analogous compounds. The relative energies are estimates and would require specific DFT calculations for precise values.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of novel compounds. nih.gov DFT and its time-dependent extension (TD-DFT) are standard methods for calculating NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. walisongo.ac.idrespectprogram.orgrsc.organnalsofrscb.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using computational software that applies established algorithms and substituent effect data. pdx.edunmrdb.org The electron-donating amino group and the electron-withdrawing iodo and methyl ester groups have distinct effects on the chemical shifts of the aromatic protons and carbons.

¹H NMR: The aromatic region would show three signals corresponding to the protons at C3, C5, and C6. The proton at C3, situated between the amino and iodo groups, would likely appear as a doublet. The proton at C5, adjacent to the iodine, would also be a doublet, while the proton at C6 would be a singlet or a narrowly split doublet. The amino protons would typically appear as a broad singlet, and the methyl protons of the ester group would be a sharp singlet in the upfield region. nmrdb.org

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are sensitive to the electronic nature of the substituents. The carbon bearing the iodine (C4) would be shifted significantly upfield due to the heavy atom effect, while the carbonyl carbon of the ester would be the most downfield signal. caspre.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

¹H NMR Predictions

Proton Predicted Chemical Shift (ppm) Multiplicity
H3 7.5 - 7.8 d
H5 7.0 - 7.3 d
H6 6.5 - 6.8 s
NH₂ 4.5 - 5.5 br s

¹³C NMR Predictions

Carbon Predicted Chemical Shift (ppm)
C=O 166 - 169
C1 110 - 115
C2 150 - 155
C3 125 - 130
C4 90 - 95
C5 140 - 145
C6 115 - 120

Note: These are estimated values based on additive models and data from similar compounds. pdx.educhemicalbook.com Experimental values may vary depending on the solvent and other conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be computationally simulated to predict the vibrational frequencies of its functional groups. researchgate.netnih.gov Key predicted absorption bands would include:

N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine.

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group appears just below 3000 cm⁻¹.

C=O stretching: A strong absorption band for the ester carbonyl group, expected around 1700-1720 cm⁻¹. Intramolecular hydrogen bonding could shift this to a lower frequency.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-N stretching: Typically found in the 1250-1350 cm⁻¹ range.

C-I stretching: A weak absorption expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
-NH₂Asymmetric Stretch~3450Medium
-NH₂Symmetric Stretch~3350Medium
Aromatic C-HStretch3050 - 3100Weak
Aliphatic C-HStretch2950 - 2980Weak
C=O (Ester)Stretch1700 - 1720Strong
Aromatic C=CStretch1580 - 1610Medium
C-NStretch1280 - 1320Medium
C-O (Ester)Stretch1100 - 1250Strong
C-IStretch500 - 600Weak

Note: These predictions are based on typical IR correlation tables and DFT calculations for analogous molecules. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netanalis.com.my The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring chromophore. The combination of the electron-donating amino group and the electron-withdrawing ester group, along with the heavy iodine atom, will influence the position and intensity of the absorption maxima (λ_max).

Computational studies on similar aminobenzoates show strong absorptions in the UV region. rsc.orgwalisongo.ac.id For this compound, one would expect at least two major absorption bands. The primary band, corresponding to a π → π* transition, would likely be observed in the 250-300 nm range. A second, higher-energy band might appear below 250 nm. The presence of the amino group's lone pair electrons could also allow for n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands. analis.com.my The solvent environment can also significantly impact the UV-Vis spectrum, causing shifts in the absorption maxima. rsc.org

Advanced Analytical Methodologies for Characterization and Purity Assessment of Methyl 2 Amino 4 Iodobenzoate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 2-amino-4-iodobenzoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for providing detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy : Proton NMR (¹H NMR) provides information on the number, environment, and coupling of hydrogen atoms. For a related compound, methyl 4-iodobenzoate (B1621894), characteristic proton signals are observed. chemicalbook.com While specific data for this compound is not readily available in the provided search results, one can infer the expected regions for the aromatic protons, the amino protons, and the methyl ester protons. The aromatic protons would appear as distinct signals in the downfield region, influenced by the electron-donating amino group and the electron-withdrawing iodo and ester groups. The amino group protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy : Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. libretexts.org The spectrum of this compound would show distinct peaks for each of the eight carbon atoms. The carbonyl carbon of the ester group would resonate at a significantly downfield chemical shift. libretexts.org The aromatic carbons would appear in the intermediate region, with their specific shifts influenced by the attached substituents (amino, iodo, and carboxylate groups). The methyl carbon of the ester group would be found in the most upfield region of the spectrum. Two-dimensional NMR techniques can be employed to resolve any spectral overlaps.

¹⁵N NMR Spectroscopy : Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the amino group. uab.edu The chemical shift of the nitrogen atom would be indicative of the degree of electron delocalization and hydrogen bonding involving the amino group.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift Range (ppm)Multiplicity
¹H (Aromatic)6.5 - 8.0d, dd
¹H (Amino)4.0 - 6.0br s
¹H (Methyl)~3.8s
¹³C (Carbonyl)165 - 175s
¹³C (Aromatic)100 - 150s
¹³C (Methyl)50 - 55q
¹⁵N (Amino)-320 to -340t

Note: This table is predictive and based on general principles of NMR spectroscopy and data for analogous compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, and C-I stretching. nih.govdocbrown.info The presence of two distinct bands in the N-H stretching region would confirm the primary nature of the amino group.

Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy and is based on the inelastic scattering of monochromatic light. researchgate.net It is particularly useful for identifying non-polar bonds. The Raman spectrum of this compound would provide information on the aromatic ring vibrations and the C-I bond. aablocks.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch (Amino)3300 - 3500 (two bands)Weak
C-H Stretch (Aromatic)3000 - 3100Strong
C-H Stretch (Aliphatic)2850 - 3000Strong
C=O Stretch (Ester)1680 - 1740Moderate
C=C Stretch (Aromatic)1450 - 1600Strong
C-N Stretch1250 - 1350Moderate
C-O Stretch (Ester)1000 - 1300Moderate
C-I Stretch500 - 600Strong

Note: The exact frequencies can vary based on the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions associated with the carbonyl and amino groups. up.ac.za The position and intensity of these bands are influenced by the substituents on the benzene (B151609) ring. The presence of the amino group (an auxochrome) and the ester group (a chromophore) will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from any impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. avantorsciences.comvwr.com Reversed-phase HPLC (RP-HPLC) is a commonly used mode where a non-polar stationary phase is used with a polar mobile phase. sielc.com By carefully selecting the column, mobile phase composition, and detector, high-resolution separation of the target compound from its potential impurities can be achieved. nih.gov A diode array detector (DAD) or a UV detector set at an appropriate wavelength can be used for detection and quantification. sielc.com The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Purity

The coupling of chromatographic separation with mass spectrometry provides an unparalleled level of sensitivity and specificity for the identification and purity assessment of organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) : For compounds that are volatile and thermally stable, GC-MS is a powerful analytical tool. academicjournals.org this compound may require derivatization to increase its volatility and thermal stability for GC analysis. jfda-online.com The gas chromatogram provides the retention time of the compound, which is a characteristic identification parameter. The mass spectrometer fragments the eluted compound into a unique pattern of ions, known as the mass spectrum. This mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification. koreascience.kr

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a highly versatile technique that combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. ambeed.comambeed.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds without the need for derivatization. bevital.no The LC-MS analysis of this compound would provide its retention time from the liquid chromatograph and its molecular weight from the mass spectrometer, confirming its identity. Furthermore, LC-MS can detect and identify impurities at very low levels, making it an invaluable tool for purity assessment. researchgate.netcore.ac.uk

X-ray Crystallography and Single-Crystal Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the positions of individual atoms can be inferred with high precision. While specific crystal structure data for this compound is not available in publicly accessible crystallographic databases, the methodology has been successfully applied to closely related structures, such as methyl 2-hydroxy-4-iodobenzoate and various other iodobenzoate derivatives. researchgate.netnih.goviucr.org Such an analysis provides unequivocal proof of molecular structure, including the specific substitution pattern on the benzene ring, and reveals detailed conformational information.

The primary output of a single-crystal X-ray diffraction experiment is a set of atomic coordinates that define the molecule's geometry. From these coordinates, precise bond lengths, bond angles, and torsion angles are calculated. These parameters are critical for confirming the covalent framework of the molecule and understanding its conformational preferences. For this compound, this data would validate the connectivity of the amino, iodo, and methyl ester groups to the benzene ring.

The expected data from such an analysis is presented in the table below, which outlines the key geometric parameters that would be determined.

Parameter TypeAtoms InvolvedDescription
Bond Lengths C-IThe length of the covalent bond between a carbon atom of the benzene ring and the iodine atom.
C-NThe length of the bond between a ring carbon and the nitrogen atom of the amino group.
C=OThe length of the double bond within the carbonyl group of the methyl ester.
C-OThe length of the single bond between the carbonyl carbon and the ester oxygen atom.
Bond Angles C-C-IThe angle formed by three adjacent carbon atoms on the benzene ring, one of which is bonded to iodine.
C-C-NThe angle within the benzene ring involving the carbon atom attached to the amino group.
O=C-OThe angle defining the geometry of the methyl ester group.
Torsion Angles C-C-C-ODescribes the rotation around the C-C bond connecting the benzene ring to the ester group.
C-C-N-HDefines the orientation of the amino group relative to the plane of the aromatic ring.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. researchgate.net In the case of this compound, the amino group (N-H) can act as a hydrogen-bond donor, while the carbonyl oxygen (C=O) can act as an acceptor, leading to the formation of distinct supramolecular structures like chains or dimers. iucr.org The iodine atom may also participate in halogen bonding.

A summary of the type of crystallographic data obtained is shown below.

ParameterDescription
Crystal System The symmetry class of the crystal (e.g., Triclinic, Monoclinic, Orthorhombic).
Space Group Describes the symmetry elements within the unit cell.
a, b, c The lengths of the unit cell edges in angstroms (Å).
α, β, γ The angles between the unit cell axes in degrees (°).
V The volume of the unit cell in cubic angstroms (ų).
Z The number of molecules per unit cell.
Calculated Density (Dx) The theoretical density of the crystal in Mg m⁻³.

Bond Lengths, Bond Angles, and Torsion Angles

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule. imperial.ac.uk Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 0.001 to 0.0001 mass units), which allows for the calculation of a unique elemental formula. biorxiv.org

For this compound, the molecular formula is C₈H₈INO₂. Using the masses of the most abundant isotopes of each element, the theoretical (monoisotopic) mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's identity and elemental formula. Techniques such as electrospray ionization (ESI) are commonly used to generate the ions for analysis.

FormulaIonTheoretical Exact Mass (m/z)
C₈H₈INO₂[M+H]⁺277.9672
[M+Na]⁺299.9492

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone analytical method that provides quantitative data on the percentage composition of a pure substance. This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared against the theoretical values calculated from the compound's empirical formula. A close agreement between the experimental and theoretical values serves as a crucial check of purity and confirms the empirical formula. For this compound (C₈H₈INO₂), the theoretical percentages can be readily calculated. orgsyn.org

ElementTheoretical Percentage (%)
Carbon (C) 34.68
Hydrogen (H) 2.91
Iodine (I) 45.81
Nitrogen (N) 5.05
Oxygen (O) 11.55

Supramolecular Chemistry and Crystal Engineering of Methyl 2 Amino 4 Iodobenzoate Derivatives

Intermolecular Interactions in Solid-State Structures

The solid-state arrangement of methyl 2-amino-4-iodobenzoate derivatives is governed by a sophisticated interplay of various non-covalent forces. These interactions dictate the crystal packing, influence the material's physical properties, and can be strategically employed to engineer new crystalline forms.

Hydrogen bonds are among the most influential interactions in directing the molecular assembly of these compounds. The amino group (-NH₂) provides two donor sites, while the ester's carbonyl oxygen (C=O) is an effective acceptor.

In the crystal structures of related organic salts, such as those involving aminopyridinium cations, N-H···O and C-H···O hydrogen bonds are prevalent. nih.gov For instance, in 2-amino-4-methyl-5-nitropyridinium trifluoroacetate (B77799) monohydrate, cations, anions, and water molecules are linked into layers by N-H···O and O-H···O bonds, which are further connected by weaker C-H···O interactions. nih.gov Similarly, in the co-crystals formed between iodo-substituted benzoic acids and aminopyrimidine derivatives, robust synthons are established through O-H···N and N-H···O hydrogen bonds. nih.gov These interactions often form the primary structural motif, assembling the individual molecules into dimers or more complex supermolecules. nih.gov

A study on polymorphs of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, a derivative of an amino-iodobenzoate, revealed distinct hydrogen bonding patterns. In one form (triclinic, MSBT), molecules are linked into dimers via N-H···O hydrogen bonds, forming a characteristic R₂²(8) graph-set motif. acs.org The other form (monoclinic, MSBM) assembles into an infinite chain through C-H···O interactions. acs.orgsemanticscholar.org This highlights how subtle energetic balances can lead to vastly different supramolecular architectures.

Interaction TypeDonorAcceptorTypical Distance (Å)Context/Compound ExampleCitation
N-H···OAmino (-NH₂)Carbonyl (C=O) / Sulfonyl (S=O)~2.8 - 3.0Dimer formation in polymorphs nih.govacs.org
O-H···NCarboxyl (-COOH)Pyridyl/Pyrimidinyl N~2.5 - 2.6Co-crystal primary synthon nih.gov
C-H···OAromatic C-HCarbonyl (C=O) / Sulfonyl (S=O)VariableChain formation in polymorphs nih.govacs.orgsemanticscholar.org

The iodine substituent on the aromatic ring is not a passive participant in crystal packing; it is an effective halogen bond donor. This interaction arises from an electropositive region, known as a σ-hole, located on the halogen atom along the extension of the C-I covalent bond. u-strasbg.fr This positive region can interact favorably with Lewis bases like nitrogen or oxygen atoms.

In co-crystals of iodo-substituted benzoic acids with nitrogen-containing heterocycles, I···N halogen bonds play a crucial structural role. nih.gov While hydrogen bonds might form the primary assembly, the I···N interactions often link these initial supermolecules into extended one-dimensional (1-D) or two-dimensional (2-D) networks. nih.gov For example, in a co-crystal involving 4-iodobenzoic acid, an I···N halogen bond with a distance of 2.812 Å connects dimers into 1-D chains. nih.gov

I···O interactions are also significant. In the solid-state structures of 2-iodylbenzenesulfonamides, a combination of intra- and intermolecular I···O interactions leads to hypervalent iodine centers. rsc.org In cocrystals of m-halogenopyridines with m-halogenobenzoic acids, I···O halogen bonds were observed with lengths around 3.05 Å. acs.org Interestingly, intramolecular N-H···I hydrogen bonds have also been identified in the polymorphs of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, demonstrating the versatility of the iodo-substituent as an acceptor in certain geometric contexts. acs.orgsemanticscholar.org

Aromatic interactions, particularly π-π stacking, contribute significantly to the stabilization of the crystal lattices of these planar molecules. These interactions involve the face-to-face or offset stacking of the benzene (B151609) rings.

Interaction TypeDescriptionTypical Distance (Å)Context/Compound ExampleCitation
π-π StackingOffset stacking of aromatic rings~3.5 - 4.0 (centroid-centroid)Layer/column stabilization nih.govsemanticscholar.orgnih.gov
C-H···πHydrogen from a C-H bond interacts with a π-system-Packing stabilization in piperazinium salts researchgate.net

Halogen Bonding Interactions (I···N, I···O)

Co-crystallization and Polymorphism Studies

The ability to form multiple crystalline structures from the same molecule or set of molecules is a central theme in crystal engineering.

Co-crystallization is a technique that brings together two or more different neutral molecules in a crystalline lattice through non-covalent interactions. researchgate.netresearchgate.net Derivatives of iodo-benzoic acid are excellent candidates for co-crystal formation. Studies have shown that combining iodo- or bromo-substituted benzoic acids with molecules containing both hydrogen bond acceptors (like carboxylic acids) and halogen bond acceptors (like pyridyl nitrogen) can reliably produce complex heteromeric structures with predictable connectivity. nih.gov The competition and synergy between hydrogen and halogen bonding can be tuned to control the final architecture. acs.org

Polymorphism is the phenomenon where a single compound can crystallize into multiple distinct solid-state forms, each with a different crystal lattice and, consequently, different physical properties. researchgate.net This phenomenon is observed in derivatives of amino-iodobenzoates. A notable example is ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, which crystallizes in at least two polymorphic forms, one triclinic and one monoclinic. acs.org The difference between the two crystal packings arises from a variation in the dominant intermolecular interactions; one form is characterized by N-H···O bonded dimers, while the other features C-H···O bonded chains. acs.orgsemanticscholar.org This illustrates how subtle changes in crystallization conditions can favor different non-covalent synthons, leading to polymorphism.

PropertyPolymorph MSBTPolymorph MSBMCitation
Crystal SystemTriclinicMonoclinic acs.orgsemanticscholar.org
Space GroupP-1P2₁/c acs.orgsemanticscholar.org
Dominant Intermolecular InteractionN-H···O Hydrogen Bonds (Dimers)C-H···O Hydrogen Bonds (Chains) acs.org
Secondary Stabilizing InteractionOffset π-π stackingOffset π-π stacking semanticscholar.org

Self-Assembly Phenomena and Directed Crystal Growth

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. uni-bayreuth.de The functional groups on this compound derivatives act as programmable recognition sites that guide this process.

The deliberate combination of hydrogen and halogen bonds provides a powerful strategy for directed crystal growth. nih.gov In many systems involving iodobenzoic acids, hydrogen bonds first assemble molecules into primary motifs like dimers or chains. Subsequently, weaker but highly directional halogen bonds organize these primary structures into higher-order, extended architectures. This hierarchical assembly allows for the construction of complex networks with predictable dimensionality. nih.gov The process is often cooperative, where the formation of an initial nucleus of aggregated molecules facilitates the subsequent growth of the larger supramolecular structure. uni-bayreuth.de This bottom-up approach is fundamental to creating materials with tailored structures and properties. uni-bayreuth.de

Furthermore, self-assembly is not limited to crystal formation. In solution, related molecules can form discrete, complex structures. For example, bowl-shaped molecules have been shown to dimerize around a guest molecule in aqueous solution, driven by the hydrophobic effect, to form a nano-scale capsule. beilstein-journals.org This demonstrates that the principles of molecular recognition and self-assembly, guided by a combination of specific interactions and environmental factors, can lead to a wide array of ordered supramolecular phenomena.

Future Perspectives and Emerging Research Directions for Methyl 2 Amino 4 Iodobenzoate

Sustainable Synthesis and Catalytic Innovations for Efficient Production

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the production of Methyl 2-amino-4-iodobenzoate and its derivatives, future research will focus on developing methods that are not only efficient but also environmentally benign.

Key Research Thrusts:

Heterogeneous Catalysis: A significant move away from traditional homogeneous catalysts, which are often difficult to recover and recycle, is anticipated. Research into solid acid catalysts, such as zirconium- or titanium-based materials, presents a promising sustainable alternative for esterification reactions. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and operational costs. mdpi.com For instance, a zirconium-titanium solid acid catalyst has demonstrated high activity and reusability in the synthesis of various methyl benzoates. mdpi.com

Transition-Metal Catalyzed Reactions: Innovations in transition-metal catalysis, particularly with palladium, rhodium, and cobalt, are enabling more complex and efficient synthetic routes. frontiersin.orgnih.gov These catalysts facilitate reactions like C-H activation and cross-coupling, which can streamline the synthesis of substituted anthranilates from simpler precursors. nih.gov The development of novel ligand systems is crucial for enhancing the activity and selectivity of these metal catalysts, allowing reactions to proceed under milder conditions. nih.gov

Biocatalysis and Organocatalysis: The use of enzymes and small organic molecules like L-proline as catalysts is gaining traction as a green chemistry approach. rsc.org These methods often offer high selectivity under mild reaction conditions and reduce the reliance on toxic heavy metals. L-proline has been successfully used to promote the sustainable synthesis of complex nitrogen-containing heterocyclic compounds. rsc.org Exploring enzymatic or organocatalytic routes for the iodination or amination steps in the synthesis of this compound could lead to more sustainable production methods.

Catalyst TypeAdvantagesPotential Application in Synthesis
Solid Acid Catalysts (e.g., Zr/Ti) Reusable, easy separation, reduced waste. mdpi.comEsterification of 2-amino-4-iodobenzoic acid.
Transition Metals (e.g., Pd, Rh) High efficiency, enables complex bond formations. frontiersin.orgnih.govDirect C-H functionalization to introduce iodo or amino groups.
Organocatalysts (e.g., L-proline) Environmentally benign, mild conditions, high selectivity. rsc.orgAsymmetric synthesis and formation of heterocyclic derivatives.

Exploration of Novel Biological Applications and Target Identification

This compound is a key building block for synthesizing biologically active molecules. calpaclab.com Future research will delve deeper into its potential for creating novel therapeutics by identifying new biological targets and mechanisms of action.

Emerging Areas of Investigation:

Kinase Inhibitors: The compound is an intermediate in the synthesis of kinase inhibitors, which are crucial in cancer therapy. Future work will likely focus on using this compound to generate libraries of novel compounds for screening against a wider range of kinases implicated in various diseases.

Protein Degraders: As a "Protein Degrader Building Block," this molecule is instrumental in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation technologies. calpaclab.com This is a rapidly growing field in drug discovery, and the unique structure of this compound allows for its incorporation into molecules designed to selectively eliminate disease-causing proteins.

RXR Agonists and Antiviral Agents: The core structure is related to compounds investigated as Retinoid-X-Receptor (RXR) selective agonists and neuraminidase inhibitors. google.commdpi.com Research is ongoing to synthesize new analogs with improved selectivity and efficacy for treating metabolic diseases, cancer, and viral infections like influenza. google.commdpi.com

Antimicrobial and Antioxidant Agents: Derivatives of methyl anthranilate, the parent structure of the title compound, have been hybridized with organoselenium moieties to create agents with promising anticancer, antimicrobial, and antioxidant properties. researchgate.net This suggests a new frontier for developing derivatives of this compound with enhanced biological activities by incorporating other functional groups.

Development in Advanced Materials Science (e.g., Polymers, Functional Materials)

The iodine atom in this compound makes it an excellent substrate for cross-coupling reactions, a cornerstone of modern polymer and materials chemistry. This functionality is being exploited to create novel materials with tailored properties.

Future Directions in Materials Science:

Functional Polymers: The compound is used in the synthesis of advanced polymers. Researchers are exploring its use as a monomer or initiator in polymerization reactions to create "bare" aromatic polymers. nih.gov These polymers, synthesized using dendrimer-supported methods, can be transferred to other materials, such as silica (B1680970) gel or proteins, to create novel hybrid materials with combined functionalities. nih.gov

Metal-Organic Frameworks (MOFs): Aromatic carboxylic acids and their derivatives are fundamental building blocks (ligands) for creating MOFs. bldpharm.com this compound can be modified and used as a ligand to construct MOFs with specific properties for applications in gas storage, catalysis, and sensing.

OLED and Electronic Materials: The broader class of benzene (B151609) compounds to which this compound belongs is used in the development of materials for Organic Light-Emitting Diodes (OLEDs) and other electronic devices. bldpharm.combldpharm.com The specific electronic properties conferred by the amino and iodo substituents could be harnessed to design new organic semiconductors and emitters.

Material ClassRole of this compoundPotential Applications
Functional Polymers Monomer/initiator for aromatic polymer synthesis. nih.govHybrid materials, bioconjugates, advanced coatings. nih.gov
Metal-Organic Frameworks (MOFs) Precursor for functionalized ligands. bldpharm.comGas separation, heterogeneous catalysis, chemical sensors.
OLED Materials Building block for organic semiconductors. bldpharm.combldpharm.comDisplay technology, solid-state lighting.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming chemical manufacturing by enabling safer, more efficient, and scalable production. nih.govbeilstein-journals.org The integration of this compound synthesis into these platforms represents a significant future direction.

Advantages of Flow Chemistry Integration:

Enhanced Safety and Control: Many reactions, especially those involving hazardous reagents or intermediates, are safer to perform in continuous flow reactors due to the small reaction volumes and superior heat and mass transfer. beilstein-journals.org This technology allows for the use of reaction conditions, such as high temperatures and pressures, that are often impractical in traditional batch setups. nih.gov

Increased Efficiency and Scalability: Flow chemistry enables rapid process optimization and is easily scalable from laboratory research to industrial production. nih.gov Continuous flow reactors can ensure consistent product quality and efficiency, which is crucial for the industrial production of chemical intermediates.

Automation and Library Synthesis: Automated flow synthesis platforms can be used to rapidly generate libraries of derivatives from a common starting material like this compound. This high-throughput approach is invaluable for drug discovery and materials science research, allowing for the efficient exploration of chemical space to identify molecules with desired properties. nih.gov The development of such automated processes is a key goal for modern medicinal chemistry.

The adoption of flow chemistry for the synthesis of this compound and its downstream products will not only align with the principles of green chemistry but also accelerate the pace of innovation in all the application areas mentioned above. beilstein-journals.orgflowchemistryconferences.com

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-4-iodobenzoate, and how can reaction conditions be optimized to improve yield?

this compound is typically synthesized via a multi-step process:

Amino group protection : The 2-amino group of methyl 2-aminobenzoate is protected (e.g., using acetyl or tert-butoxycarbonyl groups) to prevent undesired side reactions during iodination .

Regioselective iodination : Electrophilic iodination (e.g., using iodine monochloride or N-iodosuccinimide) at the 4-position, guided by steric and electronic effects of the ester and protected amino groups .

Deprotection : Removal of the protecting group under mild acidic or basic conditions.
Optimization strategies :

  • Temperature control (0–25°C) to minimize by-products.
  • Use of polar aprotic solvents (e.g., DMF) to enhance iodine solubility .
  • Catalytic Lewis acids (e.g., FeCl₃) to improve regioselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Primary techniques :

  • X-ray crystallography : Provides precise bond angles and distances (e.g., C8–C3–C2 = 120.44°, O3–C8–C7 = 116.94°) .
  • ¹H/¹³C NMR : Key signals include the ester methyl group (~3.8–4.0 ppm for ¹H; ~52 ppm for ¹³C) and aromatic protons adjacent to iodine (deshielded, ~7.5–8.5 ppm) .
  • IR spectroscopy : Confirm ester C=O stretch (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
    Critical markers :
  • Absence of unprotected amino group by-products (e.g., free NH₂ in IR/NMR).
  • Consistency between experimental and predicted crystallographic data .

Q. What are the stability considerations and optimal storage conditions for this compound in laboratory settings?

  • Light sensitivity : The iodine substituent increases susceptibility to photodegradation. Store in amber glassware under inert gas (N₂/Ar) .
  • Temperature : Long-term storage at –20°C recommended to prevent hydrolysis of the ester group.
  • Purity monitoring : Regular HPLC or TLC checks (≥98% purity) to detect decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound across different studies?

Methodological approach :

  • Replicate synthesis : Use high-purity starting materials (e.g., ≥98% methyl 2-aminobenzoate) and standardized protocols .
  • Controlled crystallization : Compare XRD data under varying conditions (e.g., solvent, cooling rate) to identify polymorphic forms .
  • Cross-validation : Combine DSC (melting point analysis) with spectroscopic data to resolve ambiguities.
ParameterStudy A ()Study B ()Variables Influencing Results
Melting PointNot reportedNot reportedPurity, crystallization method
Crystallographic DataBond angles providedNot availableSample preparation conditions

Q. What strategies enhance regioselectivity in the iodination of methyl 2-aminobenzoate derivatives to minimize by-product formation?

Key strategies :

  • Protecting group selection : Bulky groups (e.g., tert-butyl) at the 2-position direct iodination to the 4-position via steric hindrance .
  • Electrophile tuning : Use iodine monochloride (ICl) over N-iodosuccinimide (NIS) for better control in polar solvents .
  • Computational modeling : DFT calculations to predict reactive sites and transition states, reducing trial-and-error experimentation .

Q. In cross-coupling reactions, how does the iodine substituent in this compound influence reaction kinetics and product distribution compared to other halogens?

Mechanistic insights :

  • Reactivity : Iodine’s lower electronegativity (vs. Br/Cl) facilitates oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), accelerating aryl coupling .
  • By-product formation : Iodide by-products are less inhibitory than bromide in catalytic cycles, improving turnover numbers.
  • Steric effects : The bulky iodine atom may reduce steric crowding at the 4-position, favoring transmetalation steps .

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Reactant of Route 1
Methyl 2-amino-4-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-iodobenzoate

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